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molecular formula C8H18O3S B8301909 4-Methanesulfonyloxyheptane

4-Methanesulfonyloxyheptane

Cat. No. B8301909
M. Wt: 194.29 g/mol
InChI Key: SKZSVAZBLSCXBV-UHFFFAOYSA-N
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Patent
US06946481B1

Procedure details

To a solution of 4.10 g (3.28 mmol) of 4-fluoro-3-methylaniline in 30 mL of acetonitrile was added 7.64 g (3.93 mmol) of 4-methanesulfonyloxyheptane, and 3.4 g (4.1 mmol) of NaHCO3(s). The mixture was stirred at reflux for 24 hours, then poured into 150 mL of H2O and extracted with diethyl ether (2×30 mL). The combined ether layers were back extracted with brine (1×30 mL), dried over MgSO4, filtered, and concentrated to an oil. This was purified via silica gel chromatography, eluting with 97.5:2.5 hexanes:ethyl acetate, to give 2.56 g (35%) of a pale yellow oil.
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
7.64 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Yield
35%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[CH3:9].CS(O[CH:15]([CH2:19][CH2:20][CH3:21])[CH2:16][CH2:17][CH3:18])(=O)=O.C([O-])(O)=O.[Na+].O>C(#N)C>[CH2:18]([NH:6][C:5]1[CH:7]=[CH:8][C:2]([F:1])=[C:3]([CH3:9])[CH:4]=1)[CH2:17][CH2:16][CH2:15][CH2:19][CH2:20][CH3:21] |f:2.3|

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
FC1=C(C=C(N)C=C1)C
Name
Quantity
7.64 g
Type
reactant
Smiles
CS(=O)(=O)OC(CCC)CCC
Name
Quantity
3.4 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hours
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×30 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined ether layers were back extracted with brine (1×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil
CUSTOM
Type
CUSTOM
Details
This was purified via silica gel chromatography
WASH
Type
WASH
Details
eluting with 97.5:2.5 hexanes

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCC)NC1=CC(=C(C=C1)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.56 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 349.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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